Synthetic Efficiency: Suzuki-Miyaura Cross-Coupling Yield of 3-Phenylpyridin-2-ylamine
A standard and efficient synthetic route to 3-Phenylpyridin-2-ylamine involves a Suzuki-Miyaura cross-coupling between 2-amino-3-bromopyridine and phenylboronic acid. This method has been reported to achieve a yield of approximately 83% . While this yield is a single data point from a specific set of conditions, it provides a benchmark for the feasibility and efficiency of accessing this specific scaffold. This route is highly specific to the 2-amino-3-bromo starting material, highlighting the unique chemical accessibility of the 3-phenyl-2-aminopyridine structure.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | ~83% yield |
| Comparator Or Baseline | N/A (No direct comparison data available) |
| Quantified Difference | N/A |
| Conditions | Suzuki-Miyaura reaction with 2-amino-3-bromopyridine and phenylboronic acid using Pd(PPh3)4 catalyst and K3PO4 base. |
Why This Matters
This demonstrates a well-documented, high-yielding route to the target compound, ensuring it is a practical and cost-effective building block for research programs, which is a key consideration for procurement.
